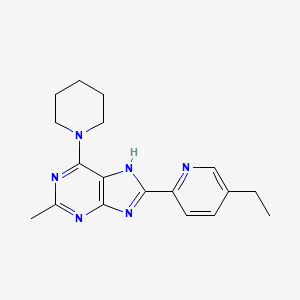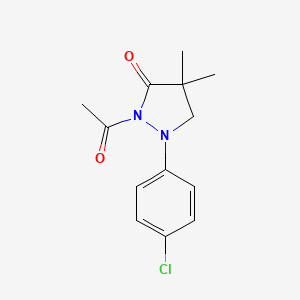
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a dimethylpyrazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one typically involves the condensation of 4-chlorobenzaldehyde with 4,4-dimethyl-3-pyrazolidinone in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine or triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups.
科学的研究の応用
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one has several scientific research applications:
作用機序
The mechanism of action of 2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
- 2-Acetyl-1-(4-aminophenyl)-4,4-dimethylpyrazolidin-3-one
- 2-Acetyl-1-(4-methylphenyl)-4,4-dimethylpyrazolidin-3-one
- 2-Acetyl-1-(4-nitrophenyl)-4,4-dimethylpyrazolidin-3-one
Uniqueness
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various research applications .
特性
CAS番号 |
192059-35-1 |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
2-acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-12(18)13(2,3)8-15(16)11-6-4-10(14)5-7-11/h4-7H,8H2,1-3H3 |
InChIキー |
WJYPTIOXBRKCBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)C(CN1C2=CC=C(C=C2)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


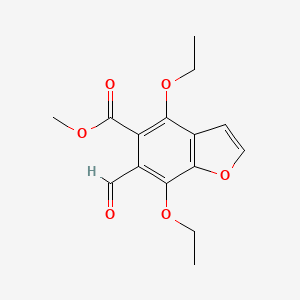
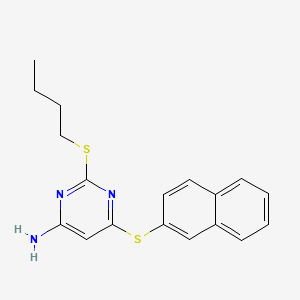
![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)

![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
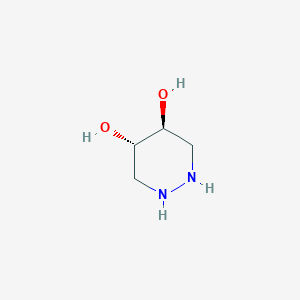
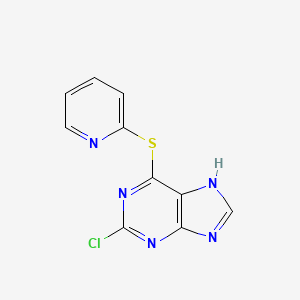


![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)

